4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO3S This compound features a thiophene ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring, and a carboxylic acid group on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Replacement of the fluorine atom with other functional groups
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the fluorine and hydroxyl substituents, making it less versatile in terms of chemical reactivity.
3-Fluorophenylthiophene:
5-Hydroxythiophene-2-carboxylic acid: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
Uniqueness: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, along with a carboxylic acid group on the thiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMQRCQJZKQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684332 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-09-7 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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